
Isolopinavir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lopinavir is a drug used in combination with Ritonavir in the treatment of the human immunodeficiency virus (HIV). HIV is the virus responsible for acquired immune deficiency syndrome (AIDS) .
Synthesis Analysis
The synthesis of Lopinavir involves complex chemical reactions. One study describes the synthesis and characterization of four novel analogues of Lopinavir .Molecular Structure Analysis
The molecular structure of Lopinavir is complex and plays a crucial role in its interaction with the HIV-1 protease .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Lopinavir are complex and require a deep understanding of organic chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of Lopinavir would be crucial in understanding its stability, solubility, and interactions with other substances .Wissenschaftliche Forschungsanwendungen
Antiviral Properties in COVID-19 Treatment
Use in COVID-19 Therapy : Isolopinavir, combined with ritonavir, has been examined as a potential treatment for COVID-19. Research indicates its use in experimental antiviral therapy, showing mixed results in clinical outcomes (Kupferschmidt & Cohen, 2020). Another study highlights the recovery of patients from COVID-19 after treatment with lopinavir/ritonavir combined with other drugs (Costanzo, De Giglio, & Roviello, 2020).
Clinical Efficacy in COVID-19 : Some studies have shown the potential benefit of Isolopinavir in the management of COVID-19, particularly when used early in the treatment process (Hung et al., 2020). However, these findings are not universally consistent across all studies.
Molecular and Structural Analysis
Molecular Docking Studies : Isolopinavir has been analyzed through molecular docking studies, indicating its potential as a therapeutic candidate against SARS-CoV-2, the virus causing COVID-19 (Deshpande et al., 2020).
Enzymatic and Structural Insights : The structural analysis of Isolopinavir, particularly in the context of HIV treatment, provides insights into its mechanism of action and interaction with the HIV protease (Saskova et al., 2008).
Pharmacokinetics and Formulations
Pharmacokinetic Studies : The pharmacokinetics of Isolopinavir, when used in different formulations, have been explored to understand its absorption and bioavailability. Studies have evaluated its administration in crushed versus whole tablet forms (Best et al., 2011).
Nanostructured Lipidic Carriers : Research into the formulation of Isolopinavir using nanostructured lipidic carriers has shown promise for enhancing its effectiveness in treating HIV-associated neurocognitive disorder (Garg et al., 2019).
Clinical Trials and Reviews
Clinical Trial Outcomes : Several clinical trials have been conducted to evaluate the efficacy of Isolopinavir in the treatment of COVID-19, with varied outcomes. Some trials have not found a significant benefit of Isolopinavir over standard care in hospitalized COVID-19 patients (Horby et al., 2020).
Bibliometric Analysis : A bibliometric analysis of scientific publications on Isolopinavir and other drugs used to treat COVID-19 highlights the global scientific effort in combating the pandemic (Ruiz-Fresneda et al., 2022).
Topical Applications : Studies exploring the formulation of Isolopinavir for topical application have been conducted to improve its bioavailability and effectiveness in HIV treatment (Maniyar & Kokare, 2018).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
1132765-59-3 |
|---|---|
Produktname |
Isolopinavir |
Molekularformel |
C38H50N4O5 |
Molekulargewicht |
642.83 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
(2S,3S)-N-((2S,4S,5S)-5-(2-(2,6-Dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)pentanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



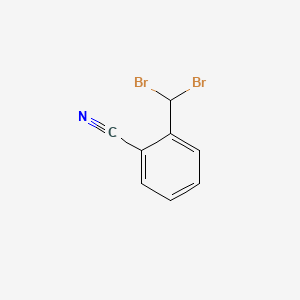
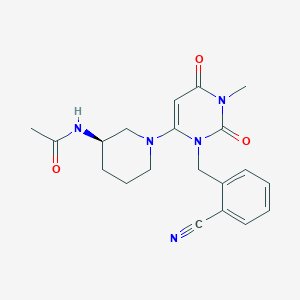
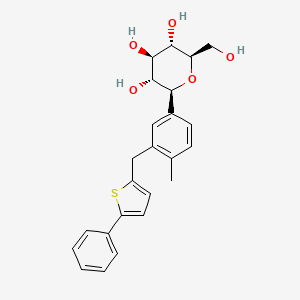
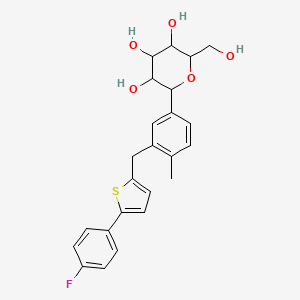
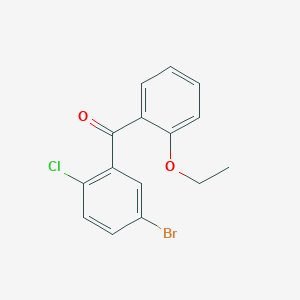
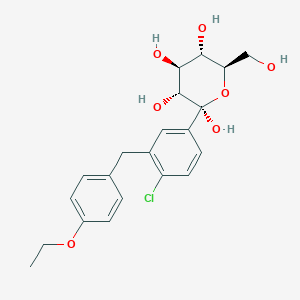
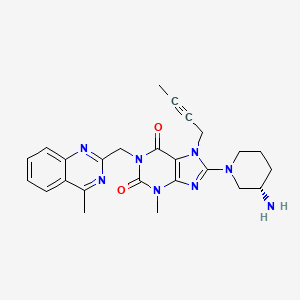
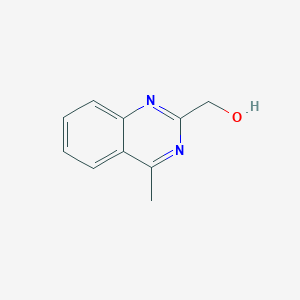
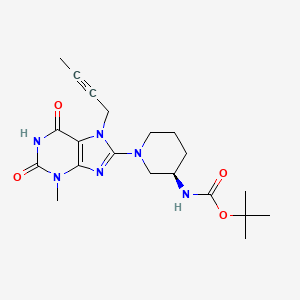
![(1R,2S,3R,4R,5R)-1-[3-[4-[[(3S)-Tetrahydrofuran-3-yl]oxy]benzyl]-4-chlorophenyl]-1,2,3,4,5,6-hexanehexaol](/img/structure/B600852.png)